2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
Overview
Description
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C₁₂H₁₇NO₄S and a molecular weight of 271.34 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and an oxolane ring. It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide typically involves the reaction of 2-methyl-4-hydroxybenzenesulfonamide with oxirane in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with oxolane to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference substance for drug impurities.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the oxolane and methoxy groups, making it less versatile.
2-Methyl-4-(methoxymethoxy)benzenesulfonamide: Similar structure but with a different substituent on the benzene ring.
Uniqueness
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide is unique due to the presence of both the oxolane and methoxy groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
2-methyl-4-(oxolan-2-ylmethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZITZKOYCHUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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